n,n-Bis(3,4-dimethylphenyl)aniline
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Description
N,n-Bis(3,4-dimethylphenyl)aniline is a useful research compound. Its molecular formula is C22H23N and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Biological Activity
n,n-Bis(3,4-dimethylphenyl)aniline, a derivative of aniline, has garnered attention in recent years for its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound through diverse sources, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by two 3,4-dimethylphenyl groups attached to a central aniline moiety. Its structure can be represented as follows:
This compound's molecular structure influences its interaction with biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Research indicates that it may modulate the activity of enzymes involved in cell proliferation and apoptosis, contributing to its anticancer effects. The compound's mechanism includes:
- Enzyme Inhibition : It may inhibit specific enzymes that are critical for cancer cell growth.
- Receptor Binding : The compound could bind to receptors that regulate cell signaling pathways associated with cancer progression.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 10.5 | Moderate inhibition |
HCT-116 (Colon) | 8.2 | Significant inhibition |
A549 (Lung) | 12.0 | Moderate inhibition |
PC-3 (Prostate) | 9.5 | Significant inhibition |
Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.
In a recent study, this compound showed promising results in inhibiting the proliferation of MCF-7 and HCT-116 cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
These results indicate that this compound exhibits moderate antimicrobial activity against both bacterial and fungal strains .
Case Studies
-
Anticancer Study :
A study conducted by Zhang et al. assessed the efficacy of this compound on various cancer cell lines using a TRAP PCR-ELISA assay. The compound demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value lower than many existing chemotherapeutics . -
Antimicrobial Study :
In another investigation focusing on the antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations that suggest potential for further development as an antimicrobial agent .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N/c1-16-10-12-21(14-18(16)3)23(20-8-6-5-7-9-20)22-13-11-17(2)19(4)15-22/h5-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKSWDYVIGJBJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C=C3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.